![molecular formula C25H23N3O3 B12458629 N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}benzohydrazide](/img/structure/B12458629.png)
N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}benzohydrazide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}benzohydrazide typically involves multiple stepsThe final step involves the acetylation of the indole derivative with benzohydrazide under controlled conditions .
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques, including the use of solvents, catalysts, and purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N’-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of N’-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(benzylamino)-5-(benzyloxy)benzoate: Another indole derivative with similar structural features.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: A series of compounds with comparable biological activities.
Uniqueness
N’-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}benzohydrazide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H23N3O3 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N'-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)acetyl]benzohydrazide |
InChI |
InChI=1S/C25H23N3O3/c1-17-21(15-24(29)27-28-25(30)19-10-6-3-7-11-19)22-14-20(12-13-23(22)26-17)31-16-18-8-4-2-5-9-18/h2-14,26H,15-16H2,1H3,(H,27,29)(H,28,30) |
InChI Key |
HXCBFMVUJHMJIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CC(=O)NNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


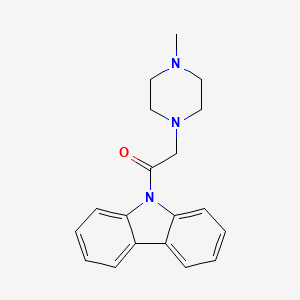
![2-(4-{1-methyl-4-[(3-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B12458560.png)
![3-Chloro-N-[(1S,2S)-2-(3-chloro-6-methoxy-1-benzothiophene-2-amido)cyclohexyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B12458567.png)
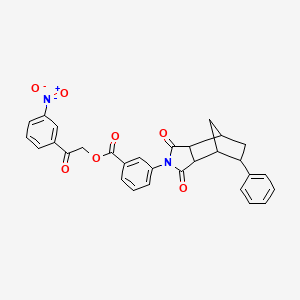
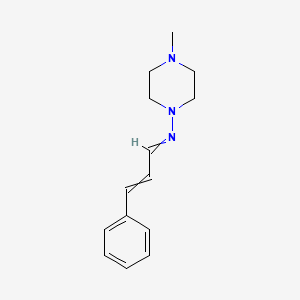
![2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12458583.png)
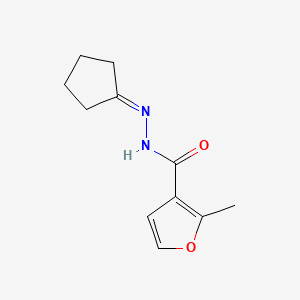

![2-[3-(3,4-Dimethylbenzoyl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12458599.png)
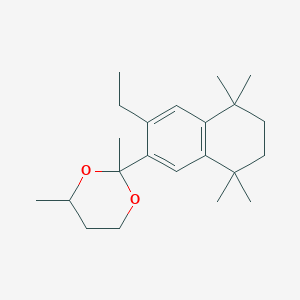
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12458611.png)
![N'-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride](/img/structure/B12458612.png)
![1-[2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12458614.png)
![1,1'-[(2,5-dimethoxybenzene-1,4-diyl)dimethanediyl]bis(2-methyl-1H-benzimidazole)](/img/structure/B12458621.png)
